molecular formula C25H24N2O3 B11614925 8-(4-hydroxy-3-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

8-(4-hydroxy-3-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

Cat. No.: B11614925
M. Wt: 400.5 g/mol
InChI Key: OWJYKYUEOLKMSQ-UHFFFAOYSA-N
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Description

8-(4-hydroxy-3-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is a complex organic compound with a unique structure that combines phenolic and phenanthroline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-hydroxy-3-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenanthroline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxy and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-(4-hydroxy-3-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-(4-hydroxy-3-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalysis and material science.

Biology

In biology, this compound has been studied for its potential antioxidant properties due to the presence of the phenolic group. It can scavenge free radicals and protect cells from oxidative damage.

Medicine

In medicine, research is ongoing to explore the potential therapeutic applications of this compound. Its antioxidant properties make it a candidate for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its ability to form stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Phenanthroline: A simpler compound with similar coordination chemistry properties.

    Quinones: Compounds with similar oxidation properties.

    Methoxyphenols: Compounds with similar antioxidant properties.

Uniqueness

What sets 8-(4-hydroxy-3-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one apart is its combination of phenolic and phenanthroline moieties, which endows it with both antioxidant and coordination chemistry properties

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

8-(4-hydroxy-3-methoxyphenyl)-11,11-dimethyl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one

InChI

InChI=1S/C25H24N2O3/c1-25(2)12-16-22-15-5-4-10-26-17(15)7-8-18(22)27-24(23(16)20(29)13-25)14-6-9-19(28)21(11-14)30-3/h4-11,24,27-28H,12-13H2,1-3H3

InChI Key

OWJYKYUEOLKMSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC(=C(C=C5)O)OC)C(=O)C1)C

Origin of Product

United States

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